2-Cyclohexyl-2-phenylethanol
Description
Structure
3D Structure
Properties
CAS No. |
4442-83-5 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-cyclohexyl-2-phenylethanol |
InChI |
InChI=1S/C14H20O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-15H,2,5-6,9-11H2 |
InChI Key |
OLPIQGGUMYMUNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Contextualization Within Aryl and Cycloalkyl Substituted Alcohol Chemistry
The study of aryl- and cycloalkyl-substituted alcohols is a significant area of organic chemistry, driven by the prevalence of these structural motifs in natural products, pharmaceuticals, and functional materials. rsc.org These alcohols serve as versatile intermediates in a wide array of chemical transformations. The reactivity of the hydroxyl group, combined with the steric and electronic properties of the aryl and cycloalkyl substituents, allows for a diverse range of synthetic applications. google.com
2-Cyclohexyl-2-phenylethanol is a prime example of this class of compounds, possessing both a phenyl group and a cyclohexyl group attached to the same carbon atom bearing the hydroxyl functionality. This specific arrangement of a bulky aliphatic ring and a planar aromatic system imparts a unique combination of properties that distinguishes it from simpler alcohols like 2-phenylethanol (B73330) or 2-cyclohexylethanol. fda.govmpbio.com The interplay between the electronic effects of the phenyl ring and the steric hindrance of the cyclohexyl group influences the reactivity of the alcohol and its utility in stereoselective reactions.
Overview of Structural Features and Stereochemical Considerations for 2 Cyclohexyl 2 Phenylethanol
The molecular structure of 2-Cyclohexyl-2-phenylethanol presents several key features that are central to its chemical behavior. The molecule has the chemical formula C₁₄H₂₀O and a molecular weight of approximately 204.31 g/mol . chemscene.comnih.gov The central carbon atom, bonded to a hydrogen, a hydroxyl group, a cyclohexyl ring, and a phenyl ring, is a chiral center. This means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.
The presence of this stereocenter is a critical consideration in its synthesis and application. The spatial arrangement of the bulky cyclohexyl and phenyl groups around the chiral center creates a defined three-dimensional structure that can be exploited in asymmetric synthesis to control the stereochemical outcome of reactions. The synthesis of specific stereoisomers of related compounds, such as trans-2-phenylcyclohexanol, often involves stereoselective methods like hydroboration or the use of chiral auxiliaries. orgsyn.org
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₁₄H₂₀O | 204.31 chemscene.comnih.gov | Phenyl group, Cyclohexyl group, Secondary alcohol, Chiral center |
| 2-Phenylethanol (B73330) | C₈H₁₀O | 122.17 mpbio.com | Phenyl group, Primary alcohol |
| 2-Cyclohexylethanol | C₈H₁₆O | 128.21 fda.gov | Cyclohexyl group, Primary alcohol |
| 1-Cyclohexyl-2-phenylethanone | C₁₄H₁₈O | 202.29 lookchem.com | Phenyl group, Cyclohexyl group, Ketone |
This table was generated based on data from multiple sources.
Significance of the 2 Cyclohexyl 2 Phenylethanol Scaffold in Advanced Synthetic Targets
Carbon-Carbon Bond Formation Strategies for the this compound Core.
The fundamental challenge in synthesizing this compound lies in the effective formation of the carbon-carbon bonds that constitute its core structure. Various classical and modern organometallic techniques have been adapted for this purpose.
Grignard Reagent-Mediated Syntheses and Related Organometallic Approaches.
The formation of carbon-carbon single bonds is a critical step in organic synthesis, and the use of Grignard reagents is a powerful and well-established method to achieve this. vaia.com This approach is highly applicable to the synthesis of this compound. The general principle involves the nucleophilic attack of a carbanion equivalent, provided by the organomagnesium halide, on an electrophilic carbon center, such as a carbonyl group or an epoxide ring. vaia.com
Two primary Grignard-based routes can be envisioned for the construction of the this compound backbone:
Reaction of Cyclohexylmagnesium Halide with a Phenyl-Containing Electrophile: In this pathway, cyclohexylmagnesium chloride or bromide is reacted with a suitable two-carbon electrophile bearing a phenyl group. A prime candidate for the electrophile is phenyloxirane (styrene oxide). The nucleophilic cyclohexyl group attacks one of the epoxide carbons, leading to the formation of the desired carbon skeleton after acidic workup.
Reaction of a Phenyl-Containing Grignard Reagent with a Cyclohexyl-Containing Electrophile: Alternatively, a Grignard reagent such as phenylmagnesium bromide can be reacted with an electrophile like cyclohexyloxirane.
A related approach involves the reaction of a Grignard reagent with an aldehyde. For instance, the synthesis of the isomeric 2-cyclohexyl-1-phenylethanol (B3383619) can be achieved by reacting cyclohexylmagnesium bromide with phenylacetaldehyde. While not producing the title compound directly, this highlights the versatility of the Grignard reaction in coupling phenyl and cyclohexyl moieties to an ethanol (B145695) backbone. The synthesis of similar alcohols, such as 2-phenylethanol (B73330) from benzylmagnesium bromide and formaldehyde, further illustrates the utility of this methodology. askfilo.comvaia.comchegg.com
The table below summarizes potential Grignard-based synthetic pathways.
| Grignard Reagent | Electrophile | Intermediate Product | Final Product |
| Cyclohexylmagnesium bromide | Phenyloxirane | Magnesium alkoxide | This compound |
| Phenylmagnesium bromide | 2-Cyclohexylethanal | Magnesium alkoxide | 2-Cyclohexyl-1-phenylethanol |
| Benzylmagnesium bromide | Cyclohexanecarboxaldehyde | Magnesium alkoxide | 1-Cyclohexyl-2-phenylethanol |
Catalytic Hydrogenation of Aromatic and Unsaturated Precursors.
Catalytic hydrogenation offers an alternative and efficient route for synthesizing this compound, starting from precursors that already possess the requisite carbon framework but contain sites of unsaturation. This method is particularly useful for converting an aromatic phenyl group into a saturated cyclohexyl ring.
A key strategy involves the selective hydrogenation of a diphenylethanol precursor, such as 2,2-diphenylethanol. In this process, one of the two phenyl rings is reduced to a cyclohexyl ring. This transformation is typically carried out using hydrogen gas and a metal catalyst, such as rhodium-on-carbon or platinum, under controlled temperature and pressure. The choice of catalyst and reaction conditions is crucial to prevent the over-reduction of the second phenyl ring.
Another viable precursor for hydrogenation is (2-azido-1-cyclohexyl-ethyl)-benzene. The reduction of the azide (B81097) group to an amine, followed by further transformations, can lead to the desired alcohol. A documented procedure involves stirring a methanol (B129727) solution of (2-azido-1-cyclohexyl-ethyl)-benzene with a palladium on carbon catalyst under hydrogen pressure to yield the corresponding amine, 2-cyclohexyl-2-phenylethanamine. This amine can then be converted to the alcohol via diazotization followed by hydrolysis.
Furthermore, the hydrogenation of phenyl rings to form cyclohexyl analogs has been successfully demonstrated in the synthesis of chiral ligands, where 2-amino-2-phenylethanol (B122105) was hydrogenated to 2-amino-2-cyclohexylethanol. polyu.edu.hk This precedent underscores the feasibility of applying catalytic hydrogenation to produce the cyclohexyl moiety of the target molecule from a phenyl group. The hydrogenation of styrene (B11656) oxide using supported platinum group metal catalysts is another related process that yields 2-phenylethanol, demonstrating the catalytic reduction of an epoxide in the presence of a phenyl ring. google.com
| Precursor | Catalyst | Product |
| 2,2-Diphenylethanol | Rh/C or PtO₂ | This compound |
| (2-Azido-1-cyclohexyl-ethyl)-benzene | Palladium on Carbon | 2-Cyclohexyl-2-phenylethanamine |
| 2-Amino-2-phenylethanol | Hydrogenation Catalyst | 2-Amino-2-cyclohexylethanol polyu.edu.hk |
Other Reductive and Oxidative Coupling Methodologies.
Beyond Grignard reactions and hydrogenation, other coupling strategies can be considered for the synthesis of the this compound core. Oxidative coupling, an emerging alternative to traditional cross-coupling, involves the joining of two nucleophilic centers with the aid of an external oxidant. unirioja.es In this type of reaction, C-H bonds are activated directly, avoiding the need for prefunctionalization of the starting materials. unirioja.es While direct oxidative coupling of benzene (B151609) and cyclohexylethane is challenging, related transformations suggest potential pathways. For example, iron-mediated decarboxylative cross-coupling has been explored, where carboxylic acids are coupled with various partners. nih.gov
Reductive coupling methods, often employing low-valent transition metals, could also be envisioned. For instance, the reductive coupling of a phenyl ketone with a cyclohexyl halide or a related electrophile could potentially form the desired carbon skeleton.
Tandem oxidation processes offer another sophisticated approach. These multi-step reactions, often occurring in a single pot, can build molecular complexity rapidly. For example, a tandem oxidation-trapping methodology using manganese dioxide can convert alcohols to more complex products in situ. core.ac.uk While not directly applied to the synthesis of this compound, these advanced methods represent the frontier of synthetic chemistry and could be adapted for this target.
Enantioselective and Diastereoselective Synthesis of this compound.
The presence of a stereocenter at the carbon atom bearing the hydroxyl, phenyl, and cyclohexyl groups means that this compound can exist as a pair of enantiomers. The synthesis of a single enantiomer (asymmetric synthesis) is of significant interest and requires precise control over the stereochemical outcome of the reaction.
Application of Chiral Catalysts and Ligands in Asymmetric Construction.
The most effective strategy for enantioselective synthesis is the use of chiral catalysts or ligands that can differentiate between the two prochiral faces of a substrate. iranchembook.ir
One powerful approach is the proline-catalyzed direct asymmetric aldol (B89426) reaction. A reported synthesis of (S)-2-cyclohexyl-2-phenylglycolic acid, a closely related structure, utilizes a proline catalyst to mediate the reaction between cyclohexanone (B45756) and ethyl phenylglyoxylate. nih.gov This reaction constructs a crucial tetrasubstituted carbon center with excellent stereoselectivity. nih.gov The resulting product could then be reduced to afford enantiomerically enriched this compound.
Asymmetric transfer hydrogenation (ATH) of a prochiral ketone precursor, such as cyclohexyl phenyl ketone, is another prominent method. This reaction uses a chiral catalyst, often based on ruthenium or iron, to deliver hydrogen stereoselectively, producing one enantiomer of the alcohol in excess. scholaris.canih.gov Iron-based catalysts are gaining attention as more environmentally friendly alternatives to ruthenium. nih.gov
The development of new chiral ligands is central to advancing asymmetric synthesis. Research has shown that chiral amino alcohols containing cyclohexyl groups, synthesized by hydrogenating their phenyl counterparts, can serve as highly effective ligands in asymmetric reactions. polyu.edu.hk For instance, catalysts derived from these cyclohexyl-containing ligands have demonstrated superior enantioselectivity compared to their phenyl analogs in the asymmetric conjugate addition of diethylzinc (B1219324) to enones. polyu.edu.hk Similarly, C2-symmetric chiral bis(oxazoline) (BOX) ligands, when complexed with metals like copper or ruthenium, are excellent catalysts for various enantioselective transformations, including cyclopropanation, that could be adapted to build the chiral center. nih.gov
| Asymmetric Method | Precursors | Chiral Catalyst/Ligand | Stereochemical Outcome |
| Asymmetric Aldol Reaction | Cyclohexanone, Ethyl phenylglyoxylate | Proline | Constructs tetrasubstituted carbon center with high stereoselectivity nih.gov |
| Asymmetric Transfer Hydrogenation | Cyclohexyl phenyl ketone | Chiral Iron(II) or Ruthenium(II) complex | Enantioenriched (R)- or (S)-alcohol nih.gov |
| Asymmetric Addition | Enone | Diethylzinc with chiral amino alcohol ligand | High enantiomeric excess (e.e.) polyu.edu.hk |
Diastereoselective Control in Multi-Component and Multi-Step Synthesis.
When a molecule contains multiple stereocenters, controlling the relative configuration between them is known as diastereoselective control. While this compound itself has only one stereocenter, its synthesis may proceed through intermediates with multiple chiral centers, or it may be incorporated into larger molecules where diastereoselectivity is crucial.
Intramolecular radical additions provide a powerful method for constructing cyclic systems with high diastereoselectivity. nih.gov For example, the directed 5-exo radical cyclization of a pyridazinone derivative can create a cis-fused cyclopenta-pyridazinone with excellent stereocontrol. nih.gov Such strategies, which use the inherent rigidity of a ring system to direct the approach of a reactant, could be applied to syntheses involving the cyclohexyl ring of the target molecule.
Substrate-controlled diastereoselection is also a key strategy, where the existing stereochemistry in a starting material dictates the stereochemical outcome of subsequent reactions. The Myers' diastereoselective alkylation protocol, which uses a pseudoephedrine chiral auxiliary, is a classic example. nih.gov This approach allows for the stereocontrolled introduction of an alkyl group, which can then be elaborated into the desired structure.
The silyl-Prins cyclization is another modern method that can afford dihydropyrane derivatives with high diastereoselectivity, demonstrating the ability to control the formation of cis-2,6-disubstituted rings. mdpi.com Such precise control over relative stereochemistry is essential in complex, multi-step syntheses.
Exploration of Green Chemistry Principles in this compound Production
The production of fine chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which advocates for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound focuses on developing routes that are not only efficient but also environmentally benign. Key areas of exploration include the use of biocatalysis, advanced chemo-catalytic systems with earth-abundant metals, the implementation of safer solvents, and the design of atom-economical, one-pot reactions.
Research into analogous compounds, particularly the asymmetric reduction of prochiral ketones, provides a robust framework for developing green synthetic pathways. These methodologies prioritize mild reaction conditions, high selectivity, and the reduction of toxic waste streams, offering a significant improvement over classical stoichiometric reductions.
Biocatalytic Approaches
Biocatalysis stands out as a powerful tool in green chemistry, utilizing enzymes or whole-cell microorganisms to perform chemical transformations with high stereo- and regioselectivity under mild, aqueous conditions. For the synthesis of chiral alcohols, enzymes such as carbonyl reductases and alcohol dehydrogenases, often found in microorganisms like baker's yeast (Saccharomyces cerevisiae), are of particular interest. cjcatal.comgoogle.com
The most direct biocatalytic route to this compound would involve the asymmetric reduction of a precursor ketone, such as cyclohexyl phenyl ketone. The extensive success in the biocatalytic reduction of structurally similar ketones, like acetophenone, to chiral phenylethanols demonstrates the viability of this strategy. google.com Fungal biocatalysts, including strains of Beauveria, Rhizopus, and Aspergillus, have also been employed for the stereoselective synthesis of chiral alcohols, showcasing the diverse range of microbial systems available for such transformations. mdpi.com
The use of whole-cell systems is often preferred for its simplicity and the circumvention of costly enzyme purification and cofactor regeneration. The cells' own metabolic machinery recycles essential cofactors like NAD(P)H. Immobilization of these biocatalysts, for instance within a polyacrylamide gel, can further enhance their stability and reusability, aligning with green principles of waste reduction and catalyst longevity. researchgate.netresearchgate.net
Table 1: Examples of Biocatalytic Reduction of Analogous Ketones
Advanced Chemo-catalytic Methods
Alongside biocatalysis, advancements in homogeneous and heterogeneous catalysis offer green alternatives for alcohol synthesis. Catalytic transfer hydrogenation, in particular, has emerged as a safer and more practical method than reductions requiring high-pressure hydrogen gas.
This technique typically uses a stable, liquid hydrogen donor, such as isopropanol (B130326) or formic acid, and a transition metal catalyst. A significant green advancement is the development of catalysts based on earth-abundant and low-toxicity metals like iron. For example, iron(II) complexes have been successfully used for the asymmetric transfer hydrogenation of various ketones, achieving high yields and enantioselectivity. scholaris.ca Iridium-based catalysts have also shown high efficiency for transfer hydrogenation in environmentally benign solvent systems like 2-propanol-water mixtures, which can enhance catalytic activity and simplify product isolation. semanticscholar.org
Table 2: Examples of Green Chemo-catalytic Systems for Reduction of Analogous Substrates
Reactions Involving the Hydroxyl Functional Group.
The hydroxyl (-OH) group is the most reactive site in the this compound molecule, readily participating in a variety of reactions.
Derivatization to Esters, Ethers, and Sulfonates.
Esters: this compound can be converted to its corresponding esters through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This esterification is often catalyzed by an acid, such as concentrated sulfuric acid. sparkl.me For instance, the reaction with chloroacetyl chloride in the presence of 4-dimethylaminopyridine (B28879) (DMAP) yields 2-cyclohexyl-2-phenylethyl chloroacetate. orgsyn.org Enzymatic methods, utilizing lipases, have also been employed for the synthesis of esters like caffeic acid phenethyl ester, highlighting a green chemistry approach. mdpi.com
Ethers: The formation of ethers from this compound can be achieved through several methods. Williamson ether synthesis, a classical approach, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. More contemporary methods include dehydrative etherification, where two alcohol molecules react to form an ether, often catalyzed by transition metal complexes like those of iron or ruthenium. nih.govacs.orgresearchgate.netacs.org For example, the reaction of cyclohexyl(phenyl)methanol (B1583271) with another alcohol in the presence of an iron(II) chloride catalyst can produce unsymmetrical ethers in good yields. acs.org
Sulfonates: The hydroxyl group can be transformed into a good leaving group by converting it into a sulfonate ester, such as a tosylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting 2-(Cyclohexyl)-2-phenylethanol tosylate is a valuable intermediate for nucleophilic substitution reactions. nih.gov
Table 1: Derivatization Reactions of the Hydroxyl Group
| Derivative | Reagents | Catalyst/Conditions |
|---|---|---|
| Ester | Carboxylic acid/anhydride/acid chloride | Acid catalyst (e.g., H₂SO₄) or base (e.g., DMAP) sparkl.meorgsyn.org |
| Ether | Alkyl halide | Base (for Williamson synthesis) or Metal catalyst (e.g., FeCl₂, Ru-complex) for dehydrative etherification acs.orgresearchgate.net |
| Sulfonate | p-Toluenesulfonyl chloride | Pyridine nih.gov |
Oxidation and Reduction Pathways.
Oxidation: The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 1-cyclohexyl-2-phenylethanone. lookchem.com Common oxidizing agents for this transformation include chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and sulfuric acid, or pyridinium (B92312) chlorochromate (PCC). libretexts.orgmasterorganicchemistry.com PCC is a milder reagent that is particularly useful for stopping the oxidation at the ketone stage without further side reactions. libretexts.org
Reduction: While the alcohol is already in a reduced state, the term "reduction" in this context could refer to the reduction of derivatives of this compound. For instance, if the alcohol is first oxidized to the ketone, the ketone can then be reduced back to the alcohol. More relevantly, the phenyl group can be reduced (see section 3.2).
Table 2: Oxidation of this compound
| Product | Oxidizing Agent |
|---|---|
| 1-Cyclohexyl-2-phenylethanone | Chromic acid (H₂CrO₄), Pyridinium chlorochromate (PCC) libretexts.orgmasterorganicchemistry.com |
Nucleophilic Substitution Reactions.
For nucleophilic substitution to occur at the carbon bearing the hydroxyl group, the -OH must first be converted into a better leaving group. matanginicollege.ac.inrammohancollege.ac.in As mentioned, this is often achieved by converting the alcohol to a tosylate. nih.gov The tosylate can then be displaced by a variety of nucleophiles in an Sₙ2 reaction, leading to the formation of new carbon-nucleophile bonds with inversion of configuration if the carbon is a stereocenter. mugberiagangadharmahavidyalaya.ac.indoubtnut.com Alternatively, under acidic conditions (Sₙ1 conditions), the hydroxyl group can be protonated to form an oxonium ion, which can depart as a water molecule, leaving behind a carbocation. This carbocation is then susceptible to attack by a nucleophile. However, this pathway can be complicated by rearrangements (see section 3.4).
Chemical Transformations of the Phenyl Moiety.
The phenyl group of this compound can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The directing effects of the alkyl substituent on the ring will influence the position of substitution. Additionally, the phenyl group can be hydrogenated to a cyclohexyl ring under high pressure and temperature in the presence of a catalyst like rhodium or ruthenium.
Chemical Transformations of the Cyclohexyl Moiety.
The cyclohexyl group is generally less reactive than the phenyl ring and the hydroxyl group. However, it can undergo free-radical halogenation, particularly at the tertiary carbon, to introduce a halogen atom. Dehydrogenation of the cyclohexyl ring to a cyclohexenyl or phenyl group is also a possible transformation, though it typically requires harsh conditions. researchgate.net
Rearrangement Reactions and Skeletal Modifications.
Under certain conditions, particularly those that favor the formation of a carbocation intermediate (e.g., treatment with strong acids), this compound can undergo rearrangement reactions. masterorganicchemistry.com For example, the formation of a carbocation at the carbon bearing the hydroxyl group could be followed by a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. masterorganicchemistry.comresearchgate.net These rearrangements, such as the Wagner-Meerwein rearrangement, can lead to skeletal modifications of the original molecule. tmv.ac.inmsu.edu For instance, acid-catalyzed dehydration of a similar alcohol, 1-cyclohexyl-1-methylethanol, leads to rearranged alkene products. masterorganicchemistry.com
Mechanistic Investigations in the Chemistry of 2 Cyclohexyl 2 Phenylethanol
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for characterizing the starting material, intermediates, and final products. For 2-Cyclohexyl-2-phenylethanol, ¹H and ¹³C NMR would be used to determine the connectivity of atoms, while IR spectroscopy would identify functional groups, such as the hydroxyl (-OH) group. Mass spectrometry would be employed to determine the molecular weight and fragmentation patterns, aiding in structural confirmation.
While specific spectroscopic data for this compound is not abundant in the literature, data for the related compound 2-phenylethanol (B73330) is well-documented and would serve as a reference for spectral interpretation.
Table 1: Spectroscopic Data for Related Alcohols
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
|---|---|---|---|
| 2-Phenylethanol | 7.35-7.20 (m, 5H), 3.86 (t, 2H), 2.87 (t, 2H), 1.95 (br s, 1H) | 138.6, 129.0, 128.5, 126.3, 63.8, 39.2 | ~3350 (br), 3088, 3064, 3028, 2947, 2868, 1604, 1496, 1454, 1048, 749, 698 |
Note: Data is compiled from various sources for structurally similar compounds and serves as a predictive reference.
Kinetic Isotope Effect (KIE) Studies
Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction and probing the nature of transition states. This is achieved by measuring the difference in reaction rates when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium).
For reactions involving this compound where a C-H bond is broken in the rate-determining step, a primary KIE (kH/kD > 1) would be expected. For instance, in an oxidation reaction where the hydrogen of the hydroxyl group or the hydrogen on the carbon bearing the hydroxyl group is abstracted, a significant primary KIE would likely be observed.
Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization at a particular atom between the ground state and the transition state.
Specific KIE studies on reactions of this compound are not found in the reviewed literature.
Identification and Characterization of Reaction Intermediates and Transition States
The identification of reaction intermediates is key to understanding a reaction mechanism. In transformations of this compound, potential intermediates could include carbocations, radicals, or organometallic species, depending on the reaction conditions. For example, in an acid-catalyzed dehydration, a secondary carbocation would be a likely intermediate.
Characterization of these transient species can be attempted through low-temperature spectroscopic methods or by trapping experiments. Computational chemistry is another powerful tool used to model reaction pathways and predict the structures and energies of intermediates and transition states.
There are no specific studies in the available literature that identify and characterize reaction intermediates or transition states for reactions involving this compound.
Role of Catalysis in Directing Reaction Pathways and Selectivity
Catalysis plays a pivotal role in chemical transformations by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate and often enhancing selectivity. For a molecule like this compound, various types of catalysis could be employed.
Acid Catalysis: Often used for dehydration reactions to form alkenes or in etherification reactions.
Base Catalysis: Can be used to deprotonate the alcohol, forming an alkoxide for subsequent reactions like Williamson ether synthesis.
Transition Metal Catalysis: A broad and versatile area. For example, ruthenium-based catalysts with phosphine (B1218219) ligands containing cyclohexyl substituents have been studied for alcohol transformations, suggesting their potential applicability to this compound for reactions like dehydrogenation or transfer hydrogenation. Palladium catalysts are often used for cross-coupling reactions if the molecule were further functionalized.
The choice of catalyst and reaction conditions can direct the reaction towards a specific product (chemoselectivity), a particular stereoisomer (stereoselectivity), or a specific constitutional isomer (regioselectivity).
Stereochemical Course and Pathway Analysis of Transformations
The stereochemistry of this compound is centered around the chiral carbon atom bonded to the hydroxyl, phenyl, and cyclohexyl groups. Therefore, reactions at this center can proceed with retention, inversion, or racemization of the stereochemical configuration.
The analysis of the stereochemical course of a reaction provides profound insight into the mechanism. For instance, an Sₙ2 reaction at the chiral center would proceed with inversion of configuration, while an Sₙ1 reaction would likely lead to a racemic mixture.
In the case of creating this compound via the reduction of the corresponding ketone (cyclohexyl phenyl ketone), the stereochemical outcome (the ratio of the two enantiomers formed) would depend on the reducing agent and the steric hindrance around the carbonyl group. The stereochemistry of nucleophilic addition to cyclohexanones is a well-studied area and provides a framework for predicting the stereochemical outcome of such a reduction.
Detailed studies on the stereochemical course of transformations specifically involving this compound are not available in the surveyed literature.
Derivatization and Analog Development Based on the 2 Cyclohexyl 2 Phenylethanol Scaffold
Synthesis of Structurally Related Alcohols and Polyols
The fundamental 2-Cyclohexyl-2-phenylethanol structure can be expanded upon to generate a variety of related alcohols and polyols. These modifications can influence the molecule's polarity, solubility, and ability to engage in hydrogen bonding, which are critical determinants of its physical and biological characteristics.
One common approach to synthesizing structurally related alcohols involves the extension of the ethanol (B145695) side chain. For instance, homologation reactions can be employed to introduce additional methylene (B1212753) units, yielding compounds such as 3-cyclohexyl-3-phenylpropanol and 4-cyclohexyl-4-phenylbutanol. These longer-chain alcohols can exhibit altered lipophilicity and conformational flexibility.
Furthermore, the introduction of multiple hydroxyl groups leads to the formation of polyol derivatives. A key strategy to achieve this is through the dihydroxylation of unsaturated precursors. For example, if a synthetic route to an unsaturated analog like 2-cyclohexenyl-2-phenylethanol is established, subsequent treatment with reagents such as osmium tetroxide or potassium permanganate (B83412) can yield the corresponding diol. The stereochemical outcome of this reaction can often be controlled by the choice of reagents and reaction conditions, leading to either syn- or anti-diols.
Another avenue for creating polyol derivatives involves the modification of the cyclohexyl ring. Functionalization of the ring with hydroxyl groups can be achieved through various methods, including microbial hydroxylation or the chemical oxidation of appropriate precursors. For example, the use of specific microorganisms could potentially introduce hydroxyl groups at various positions on the cyclohexyl ring, leading to a range of polyhydroxylated analogs.
The synthesis of these related alcohols and polyols expands the chemical space around the this compound scaffold, providing a library of compounds for further investigation.
Chiral Derivatives and Their Synthetic Utility
The stereochemistry of this compound is a critical aspect, as the carbon atom bearing the hydroxyl group is a chiral center. The synthesis of enantiomerically pure or enriched derivatives is often crucial for understanding structure-activity relationships, particularly in a biological context.
Several strategies can be employed for the synthesis of chiral derivatives. Asymmetric synthesis is a powerful tool, where a prochiral precursor, such as cyclohexyl phenyl ketone, is reduced using a chiral reducing agent. Common chiral reducing agents include those derived from boranes in the presence of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction), or chiral aluminum hydrides. These methods can provide access to either the (R)- or (S)-enantiomer with high enantiomeric excess.
Enzymatic resolutions offer another effective method for obtaining chiral this compound. In this approach, a racemic mixture of the alcohol is treated with an enzyme, such as a lipase, in the presence of an acyl donor. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated alcohols. For instance, a bienzymatic reaction has been developed for the production of enantioenriched phenylethanols, which could be adapted for this compound. d-nb.info This process often involves an initial oxidation to the corresponding ketone followed by an enantioselective reduction. d-nb.info
The synthetic utility of these chiral derivatives is significant. They can serve as chiral building blocks for the synthesis of more complex molecules. The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions with inversion of configuration. Furthermore, the chiral alcohol can act as a chiral auxiliary, guiding the stereochemical outcome of reactions at other parts of the molecule.
| Method | Description | Potential Outcome |
| Asymmetric Reduction | Reduction of cyclohexyl phenyl ketone with a chiral reducing agent. | High enantiomeric excess of either (R)- or (S)-2-Cyclohexyl-2-phenylethanol. |
| Enzymatic Resolution | Selective acylation of one enantiomer in a racemic mixture using a lipase. | Separation of enantiomers, yielding one as the alcohol and the other as an ester. |
| Chiral Pool Synthesis | Starting from a chiral precursor that already contains the desired stereocenter. | Synthesis of a specific enantiomer. |
Derivatives with Modified Ring Systems or Substituents
Altering the cyclohexyl and phenyl ring systems of this compound, or introducing substituents onto them, can dramatically impact the molecule's properties. These modifications can affect its size, shape, electronics, and metabolic stability.
Modifications to the Phenyl Ring:
Substituents can be introduced onto the phenyl ring to modulate its electronic properties. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) can be incorporated using standard aromatic substitution reactions. For example, Friedel-Crafts acylation of a substituted benzene (B151609) with cyclohexanecarbonyl chloride, followed by reduction, would yield a phenyl-substituted analog of this compound.
Modifications to the Cyclohexyl Ring:
The cyclohexyl ring can also be modified. Ring-expansion or -contraction strategies can lead to analogs containing cyclopentyl or cycloheptyl rings, respectively. These changes in ring size can alter the steric profile of the molecule. Additionally, substituents can be introduced on the cyclohexyl ring. For example, starting from a substituted cyclohexanone (B45756), Grignard reaction with a phenylmagnesium halide followed by reduction would produce a cyclohexyl-substituted derivative.
A patent for the production of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid describes a method where cyclohexene (B86901) is reacted with a benzoylformic acid ester in the presence of a Lewis acid to give a 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester. nih.gov This intermediate, containing an unsaturated cyclohexene ring, could potentially be a precursor for various modified cyclohexyl derivatives of this compound. nih.gov
| Modification | Example Strategy | Potential Impact |
| Phenyl Ring Substitution | Friedel-Crafts reaction with a substituted benzene. | Altered electronic properties, potential for new interactions. |
| Cyclohexyl Ring Substitution | Grignard reaction with a substituted cyclohexanone. | Modified steric bulk and lipophilicity. |
| Ring Size Variation | Synthesis starting from cyclopentanone (B42830) or cycloheptanone. | Changes in conformational flexibility and overall shape. |
Heteroatom-Containing Analogs and Bioisosteric Replacements
Replacing carbon atoms or functional groups within the this compound scaffold with other atoms or groups (bioisosteric replacement) is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties.
Heteroatoms in the Ring Systems:
The phenyl or cyclohexyl rings can be replaced with heterocyclic systems. For example, the phenyl group could be substituted with a pyridine, pyrimidine, or thiophene (B33073) ring. These changes introduce heteroatoms (nitrogen or sulfur) that can act as hydrogen bond acceptors or donors, potentially leading to new biological interactions. The synthesis of such analogs would typically involve starting materials containing the desired heterocyclic ring.
Bioisosteric Replacements for the Hydroxyl Group:
The hydroxyl group itself can be replaced with other functional groups of similar size and electronic character. For instance, a thiol (-SH) group can be introduced, which is a close bioisostere of the alcohol. An amine (-NH2) group is another common replacement, which would introduce basicity to the molecule. These modifications can significantly alter the compound's acidity, basicity, and hydrogen bonding capabilities.
Bioisosteric Replacements for the Phenyl Ring:
In a broader sense, the entire phenyl group can be replaced by other cyclic systems that mimic its spatial arrangement. Non-classical bioisosteres such as bicyclo[1.1.1]pentane have been used as effective phenyl mimics in medicinal chemistry. The synthesis of such an analog of this compound would require a custom synthetic route starting from a bicyclo[1.1.1]pentane-containing building block.
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Cyclohexyl 2 Phenylethanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Stereochemical Assignment)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Cyclohexyl-2-phenylethanol, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Key chemical shifts (δ) for the protons in this compound are observed. The protons of the phenyl group typically appear in the aromatic region (around 7.2-7.4 ppm). The methine proton (CH-OH) and the protons of the cyclohexyl group exhibit characteristic signals in the aliphatic region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The phenyl group carbons resonate in the downfield region (typically 125-145 ppm), while the cyclohexyl and ethoxy carbons appear in the upfield region. For a related compound, 2-Cyclohexyloxy-2-phenylethanol, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 139.9, 128.1, 127.8, 126.6, 79.5, 74.6, 67.6, 35.5, 31.6, 25.6, 24.2, 24.1, and 24.0 ppm rsc.org.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between protons and carbons. longdom.org COSY experiments reveal proton-proton coupling networks, allowing for the assignment of adjacent protons within the cyclohexyl and phenyl ethyl moieties. longdom.org HSQC correlates directly bonded proton and carbon atoms, aiding in the unambiguous assignment of the ¹H and ¹³C NMR spectra.
Stereochemical Assignment: Advanced NMR techniques, including Nuclear Overhauser Effect (NOE) spectroscopy (NOESY), can be employed to determine the relative stereochemistry of the molecule. longdom.org NOESY experiments identify protons that are close in space, providing crucial information for assigning the stereochemical configuration at the chiral centers. The interpretation of coupling constants and the use of chiral shift reagents can also aid in stereochemical analysis.
Below is a table summarizing typical NMR data for a related compound, which can be used as a reference for this compound.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H | 7.2-7.4 | m | Phenyl protons |
| ¹³C | 125-145 | - | Phenyl carbons |
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for determining the molecular weight and fragmentation pattern of this compound, as well as for identifying and quantifying the compound in complex mixtures.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This precise mass measurement is crucial for confirming the molecular formula of the compound. Mass-analyzed threshold ionization spectroscopy has been used to study the vibrational structure of the ionic ground state of different conformers of 2-phenylethanol (B73330) nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes from the column. The resulting mass spectrum, often referred to as a "fingerprint," can be compared to spectral libraries for compound identification. GC-MS is also used to analyze the chemical composition of volatile emissions from sources like damask rose, where 2-phenylethanol is a key component nih.gov. The technique is valuable for both qualitative and quantitative analysis.
| Technique | Information Obtained | Application for this compound |
| HRMS | Precise mass-to-charge ratio (m/z) | Determination of elemental composition and confirmation of molecular formula. |
| GC-MS | Retention time and mass spectrum | Separation from complex mixtures, identification via spectral library matching, and quantification. |
Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy) for Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental technique for identifying the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds within the molecule.
The IR spectrum of this compound will exhibit distinct absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicating the presence of an alcohol. The presence of the phenyl group is confirmed by C-H stretching vibrations of the aromatic ring, typically appearing just above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which are observed in the 1600-1450 cm⁻¹ region. The cyclohexyl group will show C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹.
A study on 2-phenylethanol and 2-phenoxyethanol (B1175444) investigated their structural stability and vibrational frequencies using computational methods and experimental data researchgate.net. For a similar compound, 2-Cyclohexylamino-1-phenylethanol, an IR spectrum is available in the NIST WebBook, which can provide a reference for the expected spectral features nist.gov.
| Functional Group | Vibrational Mode | Expected IR Absorption Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch | 3600 - 3200 (broad) |
| Phenyl (C₆H₅) | Aromatic C-H stretch | > 3000 |
| Phenyl (C₆H₅) | Aromatic C=C stretch | 1600 - 1450 |
| Cyclohexyl (C₆H₁₁) | Aliphatic C-H stretch | < 3000 |
Advanced Chromatographic Methods (e.g., GC-FID, GC-ECD, HPLC) for Purity Assessment and Reaction Monitoring
Advanced chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is involved. These methods separate the components of a mixture, allowing for their detection and quantification.
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantitative analysis of organic compounds. ut.ee The flame ionization detector is sensitive to compounds that can be ionized in a hydrogen-air flame, making it well-suited for the analysis of hydrocarbons like this compound. The area of the peak in the chromatogram is proportional to the concentration of the compound, enabling accurate purity assessment. GC-FID has been used for the determination of 2-phenylethanol in various samples, including rose water. analchemres.org
Gas Chromatography with Electron Capture Detection (GC-ECD): While less common for this specific compound unless derivatized, GC-ECD is highly sensitive to compounds containing electronegative atoms such as halogens. If this compound were to be derivatized with a halogen-containing reagent, GC-ECD could provide very low detection limits.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not volatile enough for GC. For this compound, reversed-phase HPLC with a UV detector would be a suitable method for purity assessment. The phenyl group provides a strong chromophore, allowing for sensitive detection by UV absorbance. HPLC can also be used to monitor reaction progress by analyzing aliquots of the reaction mixture over time. Multiple Reaction Monitoring (MRM) in conjunction with liquid chromatography has been used for the quantitative analysis of related phenolic compounds. nih.govnih.gov
| Method | Principle | Application for this compound |
| GC-FID | Separation by gas chromatography and detection by flame ionization. | Purity assessment and quantification. |
| GC-ECD | Separation by gas chromatography and detection of electron-capturing compounds. | High-sensitivity analysis of halogenated derivatives. |
| HPLC | Separation by liquid chromatography and detection by various means (e.g., UV). | Purity assessment and reaction monitoring for non-volatile samples or when derivatization is not desired. |
X-ray Crystallography for Definitive Structural and Absolute Stereochemical Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain a precise map of the electron density and thus the positions of all atoms in the molecule. wikipedia.org
While obtaining a single crystal of suitable quality for X-ray diffraction can be a challenge, especially for liquids or oils, successful crystallization and analysis provide an unparalleled level of structural detail. researchgate.net
| Parameter | Information Provided by X-ray Crystallography |
| Connectivity | Unambiguous confirmation of the atomic connections. |
| Bond Lengths and Angles | Precise measurements of all bond lengths and angles. |
| Conformation | The three-dimensional arrangement of the molecule in the crystal lattice. |
| Absolute Stereochemistry | Definitive assignment of the R/S configuration at chiral centers. |
Computational Chemistry and Theoretical Investigations of 2 Cyclohexyl 2 Phenylethanol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Structural Elucidation and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for elucidating molecular structure and predicting reactivity. DFT methods calculate the electronic structure of a molecule to determine its energy, geometry, and various other properties.
For 2-Cyclohexyl-2-phenylethanol, DFT calculations would begin with geometry optimization to find the lowest energy conformations. This involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable molecular structure. Given the rotational freedom around the C(phenyl)-C(OH) and C(cyclohexyl)-C(OH) bonds, multiple stable conformers are expected to exist. Theoretical studies on the related molecule, 2-phenylethanol (B73330), have shown the existence of multiple stable conformers, with the gauche conformation being predominant due to stabilizing interactions. nih.gov Similarly, DFT studies on phenylcyclohexane (B48628) have explored the energetic preference for the phenyl group in either an axial or equatorial position. researchgate.net For this compound, the interplay between the phenyl and cyclohexyl groups would lead to a complex potential energy surface with several local minima.
Once the stable geometries are identified, DFT can be used to predict various electronic properties to understand the molecule's reactivity. These properties include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other reagents.
Atomic Charges: Calculating the partial charges on each atom can provide further insight into the molecule's polarity and reactive sites.
An illustrative table of DFT-calculated structural parameters for a hypothetical optimized geometry of this compound is presented below.
| Parameter | Value (Illustrative) |
| C(phenyl)-C(OH) Bond Length | 1.54 Å |
| C(cyclohexyl)-C(OH) Bond Length | 1.55 Å |
| C-O Bond Length | 1.43 Å |
| O-H Bond Length | 0.96 Å |
| C-C-O Bond Angle | 109.5° |
| Phenyl-C-Cyclohexyl Dihedral Angle | 60° |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information on the conformational dynamics and flexibility of molecules. For this compound, with its flexible side chains, MD simulations would be particularly insightful.
The process involves solving Newton's equations of motion for a system of atoms, resulting in a trajectory that describes how the positions and velocities of the atoms evolve over time. From this trajectory, various properties can be analyzed, including:
Conformational Sampling: MD simulations can explore the potential energy surface of the molecule, identifying the most populated conformations and the transitions between them. This is crucial for understanding the dynamic equilibrium of different conformers in solution.
Solvent Effects: By including explicit solvent molecules in the simulation, the influence of the environment on the conformational preferences and dynamics of this compound can be studied.
Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties such as free energy differences between conformers, providing a more accurate picture of their relative populations at a given temperature.
Conformational analysis of substituted cyclohexanes is a well-studied area, where the energetic preference for a substituent to be in an equatorial versus an axial position (the A-value) is a key concept. lumenlearning.com For this compound, the conformational analysis would be complex, involving the chair-boat-twist conformations of the cyclohexane (B81311) ring, as well as the rotational orientations of the phenyl and hydroxyl groups. MD simulations would be instrumental in exploring this complex conformational landscape.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. These theoretical predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
Vibrational Spectroscopy (IR and Raman): DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule. The calculated vibrational spectrum can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For 2-phenylethanol, vibrational frequencies have been computed at the B3LYP level to make tentative assignments for its normal modes. nih.gov A similar approach for this compound would help in identifying characteristic peaks corresponding to the stretching and bending modes of the hydroxyl, phenyl, and cyclohexyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. These calculated values, when compared with experimental NMR data, can help in the complete assignment of the NMR spectrum and provide confidence in the determined structure.
An illustrative table comparing hypothetical experimental and calculated vibrational frequencies for this compound is shown below.
| Vibrational Mode | Experimental Frequency (cm⁻¹) (Hypothetical) | Calculated Frequency (cm⁻¹) (Hypothetical) |
| O-H Stretch | 3400 | 3420 |
| C-H (Aromatic) Stretch | 3050 | 3065 |
| C-H (Aliphatic) Stretch | 2950 | 2960 |
| C=C (Aromatic) Stretch | 1600 | 1605 |
| C-O Stretch | 1050 | 1055 |
Computational Modeling of Reaction Pathways, Transition States, and Energetics
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathways, identifying transition states, and calculating the associated energy barriers, a detailed understanding of the reaction mechanism can be obtained.
For this compound, computational modeling could be used to study various reactions, such as its synthesis or subsequent transformations. For instance, the mechanism of its formation via a Grignard reaction could be investigated. This would involve:
Locating Reactants, Products, and Intermediates: The geometries of the starting materials, products, and any reaction intermediates would be optimized.
Finding Transition States: A key step is to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. Various algorithms are available for this purpose.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (energy barrier) of the reaction. This is a critical parameter for determining the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the located transition state connects the desired reactants and products.
Studies on the thermal decomposition of 2-phenylethanol have utilized quantum chemical calculations to elucidate the preferred reaction channels. researchgate.net A similar computational approach could be applied to understand the reactivity and potential decomposition pathways of this compound, providing valuable insights into its stability and chemical behavior.
An illustrative reaction coordinate diagram for a hypothetical reaction involving this compound is described in the table below.
| Species | Relative Energy (kcal/mol) (Illustrative) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.7 |
| Transition State 2 | +10.1 |
| Products | -20.3 |
Potential Applications in Advanced Chemical Synthesis and Materials Science
2-Cyclohexyl-2-phenylethanol as a Key Building Block in Complex Organic Synthesis
The utility of a molecule as a building block is determined by its ability to be incorporated into a larger, more complex structure, often contributing a specific stereochemical or conformational feature. This compound serves as a precursor to synthons that are crucial in the pharmaceutical industry.
A significant application is its role as a direct precursor to (S)-2-cyclohexyl-2-phenylglycolic acid. This acid is a key intermediate in the enantioselective synthesis of (S)-oxybutynin, a medication used to treat overactive bladder. nih.gov The synthesis of the acid involves the creation of a crucial tetrasubstituted asymmetric carbon center, a challenging task in organic synthesis. nih.gov The this compound framework provides the necessary carbon skeleton which can be oxidized to the corresponding carboxylic acid.
The value of such building blocks lies in their capacity to simplify complex synthetic routes. du.edu By providing a pre-formed, sterically defined fragment, this compound allows chemists to construct intricate molecular architectures with greater efficiency and control. du.edu
Table 1: Application as a Synthetic Building Block
| Target Molecule | Intermediate Compound | Role of this compound |
|---|---|---|
| (S)-Oxybutynin | (S)-2-cyclohexyl-2-phenylglycolic acid | Precursor providing the core C-C framework |
Exploration of Derivatives in Polymer Chemistry and Functional Materials Development
The development of novel polymers and functional materials often relies on the design of monomers with specific properties. While direct applications of this compound in polymer science are not extensively documented, its structure suggests significant potential for its derivatives.
The hydroxyl group can be functionalized to create monomers suitable for polymerization. For instance:
Polyesters and Polycarbonates: Esterification of the alcohol with diacids or phosgene (B1210022) derivatives could yield monomers for condensation polymerization. The bulky cyclohexyl and phenyl groups would likely impart high thermal stability, rigidity, and specific solubility characteristics to the resulting polymers.
Polyethers: Under appropriate conditions, the alcohol could be used to synthesize polyethers. The non-polar side groups would influence the hydrophobicity and mechanical properties of the material.
The incorporation of such a sterically hindered and chiral moiety into a polymer backbone is a strategy for creating materials with unique properties, such as selective permeability in membranes or as a stationary phase in chiral chromatography. The fundamental principle is that organic building blocks, tailored with specific functional groups and stereochemistry, are essential for creating advanced materials with desired functionalities.
Design and Synthesis of Novel Organometallic Catalysts and Chiral Ligands
Asymmetric catalysis is a powerful tool in modern chemistry, and its effectiveness hinges on the design of chiral ligands that can control the stereochemical outcome of a reaction. scbt.comnih.gov this compound, being a chiral alcohol, is an attractive starting material for the synthesis of such ligands.
The key features of this compound relevant to ligand design are:
Chirality: The inherent chirality at the carbon bearing the hydroxyl group can be transferred to a catalytic system.
Steric Bulk: The cyclohexyl and phenyl groups create a defined and sterically hindered chiral environment around a metal center. This steric hindrance can influence substrate binding and enhance enantioselectivity in catalytic transformations. scbt.com
The synthesis of a chiral ligand from this alcohol would typically involve converting the hydroxyl group into a coordinating moiety, such as a phosphine (B1218219), amine, or thiol. For example, tosylation of the alcohol to form 2-(Cyclohexyl)-2-phenylethanol tosylate nih.gov creates a good leaving group, facilitating nucleophilic substitution to introduce a phosphorus atom, which could then be further functionalized to create a chiral phosphine ligand. Chiral phosphine ligands are renowned for their effectiveness in a wide range of metal-catalyzed asymmetric reactions. mdpi.com
Table 2: Potential Ligand Characteristics
| Structural Feature | Contribution to Ligand Design | Potential Catalytic Application |
|---|---|---|
| Chiral Center | Provides a stereodefined scaffold | Asymmetric Hydrogenation |
| Bulky Cyclohexyl Group | Creates a specific steric pocket | Enantioselective C-C Bond Formation |
| Phenyl Group | Offers electronic tuning via the aromatic ring | Asymmetric Cross-Coupling Reactions |
Contribution to the Development of Specialty Chemicals and Intermediates
Specialty chemicals are performance-oriented products, and their synthesis often requires specialized intermediates that are not commodity chemicals. grahamchemical.com this compound fits this description perfectly, serving as an intermediate for high-value downstream products.
As previously mentioned, its most notable contribution is in the synthesis pathway of the pharmaceutical ingredient (S)-oxybutynin via its corresponding glycolic acid derivative. nih.gov Furthermore, the alcohol can be readily converted into other useful intermediates. The synthesis of 2-(Cyclohexyl)-2-phenylethanol tosylate is a prime example. nih.gov Tosylates are exceptionally stable and are excellent leaving groups in nucleophilic substitution reactions, making the tosylate derivative a valuable intermediate for introducing the 2-cyclohexyl-2-phenylethyl moiety into a wide variety of other molecules, including potential active pharmaceutical ingredients, agrochemicals, and other fine chemicals.
The transformation of a relatively simple alcohol into a more reactive intermediate like a tosylate is a common strategy in multi-step synthesis, highlighting the compound's role in the broader landscape of specialty chemical manufacturing.
Future Research Directions and Unexplored Avenues for 2 Cyclohexyl 2 Phenylethanol Research
Expanding Synthetic Scope and Efficiency through Novel Catalytic Systems
The synthesis of sterically hindered secondary alcohols like 2-Cyclohexyl-2-phenylethanol often requires harsh conditions or stoichiometric reagents, limiting efficiency and atom economy. Future research will focus on developing novel catalytic systems that offer milder conditions, higher yields, and greater control over stereochemistry.
Key areas of exploration include:
Advanced Organometallic Catalysis: Development of transition-metal catalysts with tailored ligands is crucial. These catalysts can enhance reactivity and selectivity in coupling reactions, such as the addition of cyclohexyl Grignard reagents to benzaldehyde (B42025) or phenyl Grignard reagents to cyclohexylcarboxaldehyde. Research into novel catalysts aims to overcome the steric hindrance that can make such reactions challenging.
Photoredox Catalysis: Visible-light-driven photoredox catalysis offers a powerful tool for forming C-C bonds under mild conditions. Future work could explore the coupling of cyclohexyl and phenyl radical precursors to a carbonyl group, providing a new synthetic route to this compound and its derivatives.
Asymmetric Catalysis: A significant frontier is the development of catalytic systems for the enantioselective synthesis of chiral this compound. This involves designing chiral catalysts that can effectively control the stereochemical outcome of the reaction, which is a considerable challenge for sterically demanding substrates. nih.gov The combination of a heterogeneous dehydrogenation photocatalyst with a chiral homogeneous hydrogenation catalyst represents a promising approach for the deracemization of racemic secondary alcohols. nih.gov
A comparative look at potential catalytic systems is presented below:
| Catalytic System | Potential Advantages for Synthesizing this compound | Key Research Challenges |
| Custom Ligand-Metal Complexes | High turnover numbers, precise control over reactivity and selectivity. | Ligand design for sterically hindered substrates, catalyst stability. |
| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Substrate scope, control of side reactions. |
| Asymmetric Hydrogenation | Direct synthesis of enantiomerically pure alcohols from prochiral ketones. | Catalyst efficiency with bulky substrates, achieving high enantioselectivity. |
Investigation of Unconventional Reactivity Patterns and Selectivity Control
The sterically congested nature of this compound can lead to unconventional reactivity. Future research should aim to harness this unique reactivity for novel molecular transformations.
C-H Activation/Functionalization: A major goal is the selective functionalization of C-H bonds on either the cyclohexyl or phenyl ring. This would allow for the direct installation of new functional groups without the need for pre-functionalized starting materials. The hydroxyl group could potentially act as a directing group to guide catalysts to specific C-H bonds.
Stereoselective Transformations: For chiral variants of this compound, investigating how the existing stereocenter influences the stereochemical outcome of subsequent reactions is a key research avenue. This could lead to diastereoselective methods for creating more complex molecules.
Catalyst-Controlled Selectivity: The development of catalysts that can selectively target different positions on the molecule will be a significant advance. For instance, one catalyst might favor functionalization of the cyclohexyl ring, while another targets the phenyl ring, offering precise control over the synthesis of complex derivatives. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of reactions involving this compound, the integration of modern technologies like flow chemistry and automated synthesis is essential.
Flow Chemistry: Continuous flow reactors offer advantages such as precise control over reaction parameters (temperature, pressure, and time), improved safety, and easier scalability. rsc.orgbeilstein-journals.org For the synthesis of this compound, flow chemistry could enable the use of highly reactive intermediates and improve the efficiency of catalytic reactions. rsc.orgbeilstein-journals.org
Automated Synthesis Platforms: Robotic platforms can perform numerous experiments in parallel, allowing for rapid screening of catalysts, reaction conditions, and substrates. sigmaaldrich.comhealylab.comwikipedia.orgnih.gov This high-throughput approach can significantly shorten the time required to develop new synthetic methods and explore the reactivity of this compound. healylab.comnih.govyoutube.com
The table below illustrates the potential impact of these technologies:
| Technology | Application to this compound Research | Expected Outcome |
| Flow Chemistry | Optimization of Grignard addition or catalytic hydrogenation for synthesis. | Higher yields, reduced reaction times, improved safety profile. nih.gov |
| Automated Synthesis | High-throughput screening of catalysts for asymmetric synthesis. | Rapid identification of optimal catalysts and conditions for producing chiral this compound. |
| Machine Learning | Predictive modeling of reaction outcomes based on automated screening data. | Accelerated discovery of new reactions and improved understanding of structure-reactivity relationships. |
Exploring Chemoenzymatic and Biocatalytic Approaches for Complex Alcohol Synthesis
Biocatalysis and chemoenzymatic methods represent a green and highly selective alternative to traditional chemical synthesis. nih.govbohrium.com Future research in this area could revolutionize the production of chiral alcohols like this compound.
Enzymatic Reduction: Ketoreductase enzymes (KREDs) can reduce the corresponding ketone, cyclohexyl phenyl ketone, to this compound with very high enantioselectivity. core.ac.uk Research will focus on identifying or engineering enzymes that are efficient with such bulky substrates.
Kinetic Resolution: Enzymes like lipases can be used for the kinetic resolution of racemic this compound, where one enantiomer is selectively acylated or hydrolyzed, allowing for the separation of the two enantiomers. rsc.org
Chemoenzymatic Cascades: This approach combines chemical and enzymatic steps in a one-pot process. core.ac.ukrsc.org For example, a chemical catalyst could synthesize the racemic alcohol, which is then resolved in the same pot by an enzyme. core.ac.ukresearchgate.net This integration can lead to more efficient and sustainable synthetic routes. acs.org
| Biocatalytic Method | Description | Potential for this compound |
| Asymmetric Bioreduction | Use of enzymes (e.g., KREDs) to reduce a prochiral ketone to a chiral alcohol. core.ac.uk | Direct synthesis of a single enantiomer of this compound with high purity. |
| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, allowing for separation. | Production of both enantiomers of this compound from a racemic mixture. |
| Dynamic Kinetic Resolution | Combination of enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. | Theoretical 100% yield of a single, desired enantiomer from a racemic mixture. |
Q & A
Q. What are the primary biosynthetic pathways for 2-Cyclohexyl-2-phenylethanol, and how can they be experimentally validated?
While direct studies on this compound are limited, analogous pathways for structurally similar compounds like 2-phenylethanol (2-PE) can inform experimental design. For example, 2-PE is biosynthesized via phenylalanine metabolism involving decarboxylases (e.g., LeAADC in tomatoes) to produce intermediates like phenylacetaldehyde, followed by reduction to 2-PE . To validate pathways for this compound, isotope tracing (e.g., deuterated cyclohexyl precursors) and enzyme activity assays for decarboxylation and reduction steps could be employed. Comparative genomic analysis of cyclohexyl-utilizing microbes (e.g., Xanthobacter spp.) may also identify candidate enzymes .
Q. How can microbial hosts be engineered to produce this compound from glucose?
Metabolic engineering strategies for 2-PE production in E. coli and yeast provide a framework. Key steps include:
- Overexpression of deregulated shikimate pathway enzymes (e.g., aroGᶠᵇʳ, pheAᶠᵇʳ) to enhance phenylpyruvate flux .
- Heterologous expression of decarboxylases (e.g., kdc) and reductases (e.g., yjgB) to convert intermediates to 2-PE . For cyclohexyl derivatives, precursor availability (e.g., cyclohexylpyruvate) would require engineering pathways for cyclohexane metabolism or co-feeding cyclohexane analogs. Strain optimization via adaptive laboratory evolution could improve tolerance to hydrophobic intermediates .
Advanced Research Questions
Q. How can product inhibition during this compound biosynthesis be mitigated?
Product inhibition is a major challenge in hydrophobic compound biosynthesis. Strategies include:
- Two-phase partitioning bioreactors (TPPBs): Polymers like Hytrel® 8206 sequester 2-PE, reducing aqueous-phase toxicity and achieving overall concentrations up to 20.4 g/L . Similar systems could be tested for this compound using hydrophobic polymers or ionic liquids (e.g., BMIM[Tf₂N]) .
- Pervaporation: Organophilic membranes (e.g., POMS) selectively remove products like 2-PEAc, enabling continuous fermentation . Temperature optimization (e.g., 40–45°C) may further enhance selectivity .
Q. What enzymatic modifications could improve the yield of this compound in engineered strains?
- Substrate specificity engineering: Decarboxylases (e.g., kdc) or reductases (e.g., yjgB) could be mutated to accept cyclohexylpyruvate instead of phenylpyruvate. Structural modeling and directed evolution (e.g., error-prone PCR) may identify key residues for substrate binding .
- Co-factor balancing: NADPH-dependent reductases (e.g., yjgB) require co-factor regeneration. Overexpression of glucose-6-phosphate dehydrogenase (zwf) or transhydrogenase (pntAB) could improve NADPH supply .
Q. How do cyclohexyl substituents alter the physicochemical properties and biological activity of 2-phenylethanol derivatives?
Cyclohexyl groups increase hydrophobicity, potentially enhancing membrane permeability and toxicity. Comparative studies on 2-PE and its analogs (e.g., this compound) could quantify:
- Partition coefficients (logP): Measured via shake-flask assays with octanol/water systems.
- Inhibitory effects: Cell viability assays (e.g., adenylate energy charge measurements) under varying product concentrations .
- Enzyme interactions: Molecular docking simulations with decarboxylases or reductases to predict binding affinity differences .
Data Contradictions and Resolution
Discrepancies in optimal microbial hosts for 2-aryl ethanol production: E. coli vs. yeast
- E. coli achieves high 2-PE titers (1,016 mg/L) via modular pathway engineering but lacks native tolerance to hydrophobic products .
- Yeasts (e.g., Kluyveromyces marxianus) tolerate higher product concentrations but require complex in situ removal techniques (e.g., TPPBs) .
Resolution: Hybrid systems combining E. coli’s metabolic efficiency with yeast’s robustness (via co-culture or intermediate transfer) may optimize this compound production.
Conflicting reports on the role of temperature in bioprocess efficiency
- Higher temperatures (40–45°C) improve 2-PEAc selectivity in K. marxianus but reduce membrane integrity in S. cerevisiae .
Resolution: Thermotolerant strains (e.g., K. marxianus CBS 600) or heat-shock protein overexpression (e.g., HSP104) could stabilize cells at elevated temperatures .
Methodological Recommendations
Analytical techniques for quantifying this compound in complex matrices
- GC-MS: Robust for volatile derivatives; use derivatization (e.g., silylation) if necessary .
- HPLC with charged aerosol detection (CAD): Suitable for non-volatile intermediates (e.g., cyclohexylpyruvate) .
- Isotope dilution assays: Deuterated internal standards improve quantification accuracy .
Experimental design for scaling up biosynthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
